molecular formula C11H11Br2N3O B6362721 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole CAS No. 1240571-50-9

3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole

Cat. No.: B6362721
CAS No.: 1240571-50-9
M. Wt: 361.03 g/mol
InChI Key: AMEXSEWBDGGNJM-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring, and a phenoxypropyl group attached to the nitrogen atom at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Bromination: The triazole ring is then brominated at the 3 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Phenoxypropyl Group: The final step involves the alkylation of the triazole ring with 3-phenoxypropyl bromide under basic conditions, such as using potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The phenoxypropyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield aminated derivatives, while coupling reactions could produce more complex aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring, which is a common motif in many bioactive molecules.

    Materials Science: The compound could be used as a building block for the synthesis of novel polymers or materials with specific properties, such as flame retardancy or thermal stability.

    Chemical Biology: The compound could be used as a probe to study biological processes involving triazole-containing molecules.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, for example, the compound could inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The bromine atoms and the triazole ring could interact with biological targets, leading to the disruption of normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound without any substitutions.

    3,5-Dibromo-1H-1,2,4-triazole: Similar structure but without the phenoxypropyl group.

    1-(3-Phenoxypropyl)-1H-1,2,4-triazole: Similar structure but without the bromine atoms.

Uniqueness

3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole is unique due to the combination of bromine atoms and the phenoxypropyl group, which can impart distinct chemical and biological properties. The presence of bromine atoms can enhance the compound’s reactivity and potential biological activity, while the phenoxypropyl group can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

3,5-dibromo-1-(3-phenoxypropyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-10-14-11(13)16(15-10)7-4-8-17-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEXSEWBDGGNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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